molecular formula C15H13N3O2 B14589521 3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile CAS No. 61123-26-0

3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile

Cat. No.: B14589521
CAS No.: 61123-26-0
M. Wt: 267.28 g/mol
InChI Key: RDUUHFVQNUSGCJ-UHFFFAOYSA-N
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Description

3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core linked to a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated compounds .

Scientific Research Applications

3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile is unique due to its combined indole and pyrrolidinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

61123-26-0

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-[3-(2,5-dioxopyrrolidin-3-yl)indol-1-yl]propanenitrile

InChI

InChI=1S/C15H13N3O2/c16-6-3-7-18-9-12(10-4-1-2-5-13(10)18)11-8-14(19)17-15(11)20/h1-2,4-5,9,11H,3,7-8H2,(H,17,19,20)

InChI Key

RDUUHFVQNUSGCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CN(C3=CC=CC=C32)CCC#N

Origin of Product

United States

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